molecular formula C14H14ClN3O B6631011 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide

2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide

货号 B6631011
分子量: 275.73 g/mol
InChI 键: YRQXTLRINFUDOP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide, also known as CM-272, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用机制

The mechanism of action of 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide involves the inhibition of a protein called Aurora kinase A. This protein is involved in cell division and is overexpressed in many types of cancer. By inhibiting Aurora kinase A, 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide disrupts the normal cell division process and induces apoptosis in cancer cells. This mechanism of action has been validated in preclinical studies and is currently being evaluated in clinical trials.
Biochemical and Physiological Effects
2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In addition, 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide has been shown to reduce the levels of phosphorylated histone H3, a marker of cell division, in cancer cells. These findings suggest that 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide may have a potent anticancer effect.

实验室实验的优点和局限性

One advantage of 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide is its specificity for Aurora kinase A. This specificity allows for targeted inhibition of cancer cells while minimizing toxicity to normal cells. However, one limitation of 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide is its solubility, which may limit its effectiveness in vivo. In addition, the pharmacokinetics and pharmacodynamics of 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide are not yet fully understood, which may limit its clinical application.

未来方向

There are several future directions for the study of 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide. One direction is to optimize the pharmacokinetics and pharmacodynamics of 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide to improve its clinical efficacy. Another direction is to evaluate the safety and efficacy of 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide in clinical trials. In addition, the combination of 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide with other anticancer agents may be explored to enhance its therapeutic potential. Finally, the development of novel Aurora kinase A inhibitors based on the structure of 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide may lead to the discovery of more potent and effective anticancer agents.
Conclusion
In conclusion, 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide is a promising small molecule inhibitor that has shown potent anticancer activity in preclinical studies. Its specificity for Aurora kinase A allows for targeted inhibition of cancer cells while minimizing toxicity to normal cells. However, its solubility and pharmacokinetics and pharmacodynamics need to be further optimized to improve its clinical efficacy. The future directions for the study of 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide include evaluating its safety and efficacy in clinical trials, exploring its combination with other anticancer agents, and developing novel Aurora kinase A inhibitors.

合成方法

The synthesis of 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide involves several steps, including the reaction of 2-chloro-6-methylpyridine-4-carboxylic acid with 3-methylpyridine-2-methanol in the presence of a coupling reagent. The resulting intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then coupled with the amine to form the final product. The synthesis method has been optimized to produce high yields of 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide with good purity.

科学研究应用

2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide may have therapeutic potential for the treatment of cancer.

属性

IUPAC Name

2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c1-9-4-3-5-16-12(9)8-17-14(19)11-6-10(2)18-13(15)7-11/h3-7H,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQXTLRINFUDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CNC(=O)C2=CC(=NC(=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。